tert-Butyl thiomorpholine-4-carboxylate
Overview
Description
Tert-Butyl thiomorpholine-4-carboxylate is a useful research compound. Its molecular formula is C9H17NO2S and its molecular weight is 203.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation :
- tert-Butyl thiomorpholine-4-carboxylate has been utilized in the synthesis of new amides of Thiomorpholine carboxylate. These compounds exhibit moderate to good antibacterial and antifungal activity, indicating its potential in antimicrobial research (Nagavelli, Kumaraswamy, Ranjithkumar, & Narsimha, 2014).
Synthesis of Marine Drug Intermediates :
- The compound is also involved in the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in marine drug development, specifically in antitumor antibiotic tetrahydroisoquinoline natural products (Li, Wang, Wang, Luo, & Wu, 2013).
Anionic Cascade Recyclization Studies :
- In organic chemistry, this compound has been used in the study of anionic cascade recyclization reactions, contributing to the synthesis of complex molecular systems (Ivanov, 2020).
α-Amidoalkylation Research :
- The compound is involved in α-amidoalkylation reactions, an important process in organic synthesis for creating diverse molecular structures (Dobrev, Benin, & Nechev, 1992).
Synthesis of Small Molecule Anticancer Drugs :
- This compound has been used in the synthesis of small molecule anticancer drugs, demonstrating its role in the development of novel therapeutics (Zhang, Ye, Xu, & Xu, 2018).
Anti-Inflammatory and Antioxidant Agents :
- Research has shown that derivatives of this compound can act as potent anti-inflammatory and antioxidant agents, offering a broad range of potential therapeutic applications (Ziakas, Rekka, Gavalas, Eleftheriou, & Kourounakis, 2006).
Properties
IUPAC Name |
tert-butyl thiomorpholine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-4-6-13-7-5-10/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJYSVRXJDACIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620618 | |
Record name | tert-Butyl thiomorpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220655-09-4 | |
Record name | tert-Butyl thiomorpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiomorpholine, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of tert-Butyl thiomorpholine-4-carboxylate in the synthesis of new antimicrobial agents?
A1: In the research, this compound serves as a crucial starting material. It is first reacted with methyl chloroformate to introduce a methyl group, resulting in 4-tert-butyl 2-methyl thiomorpholine-2,4-dicarboxylate 1,1-dioxide. This modified compound then reacts with various primary amines to yield a series of new amides of thiomorpholine carboxylate. [] These final compounds were the subject of antimicrobial testing. [] You can access the paper here: .
Q2: Did the study investigate the structure-activity relationship (SAR) of the synthesized amides derived from this compound?
A2: The abstract does not provide specific details about the SAR study. While it mentions that various amides were synthesized and evaluated for their antimicrobial activity, it doesn't elaborate on how modifications to the amine component affected the resulting compounds' potency or selectivity. [] Further investigation into the full research paper would be needed to understand the SAR findings.
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